molecular formula C8H8BrFS B3260711 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene CAS No. 333782-25-5

1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene

Cat. No. B3260711
CAS RN: 333782-25-5
M. Wt: 235.12 g/mol
InChI Key: SMQBKOBHPWPVIH-UHFFFAOYSA-N
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Description

“1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene” is a chemical compound with the IUPAC name (2-bromoethyl) (3-fluorophenyl)sulfane . It has a molecular weight of 235.12 .


Molecular Structure Analysis

The InChI code for “1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene” is 1S/C8H8BrFS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.12 .

Scientific Research Applications

New Reagent Development

1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene's potential in synthesizing new chemical reagents has been explored. Jing Leng and Hua-Li Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which contains three addressable handles (vinyl, bromide, and sulfonyl fluoride). This reagent shows promise as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material, enhancing the SuFEx tool cabinet. It has been used for regioselective synthesis of 5-sulfonylfluoro isoxazoles via a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, providing a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Jing Leng & Hua-Li Qin, 2018).

Synthetic Chemistry

In synthetic chemistry, 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene's derivatives have been utilized. Guo Zhi-an (2009) synthesized 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination. This study also explored the influence of various factors on the reaction, such as raw material rate, reaction time, and temperature, providing insights into developing reasonable and feasible synthetic conditions (Guo Zhi-an, 2009).

Organometallic Chemistry

1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene has applications in organometallic chemistry. S. Pike, Mark R. Crimmin, and Adrian B. Chaplin (2017) discussed the use of fluorobenzenes as solvents in organometallic chemistry and transition-metal-based catalysis. These compounds are increasingly recognized for their versatility due to the fluorine substituents, which reduce the ability to donate π-electron density, allowing them to be used as non-coordinating solvents or readily displaced ligands. This highlights the potential of partially fluorinated benzenes, like 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene, in contemporary organic synthesis and catalysis (S. Pike, Mark R. Crimmin, & Adrian B. Chaplin, 2017).

Safety And Hazards

The safety data sheet (SDS) for “1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene” can be found online . It’s important to refer to the SDS for detailed safety and hazard information.

properties

IUPAC Name

1-(2-bromoethylsulfanyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQBKOBHPWPVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCCBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene

Synthesis routes and methods

Procedure details

To 2 mL of a methanol solution containing 0.83 g of 28% sodium methoxide/methanol, 1.0 mL of 1,2-dibromoethane and 0.50 g of 3-fluorobenzenethiol were added under cooling with ice, the mixture was stirred at the same temperature for 1 hour, at room temperature for 2 hours, and at 50° C. for 1 hour, and then the reaction mixture was refluxed by heating for 5 hours. The reaction mixture was cooled to room temperature, and then ethyl acetate and water were added thereto. The organic layer was separated, washed with an aqueous saturated sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue thus obtained was purified by silica gel column chromatography [eluent; hexane] to obtain 0.62 g of a pale yellow oily substance, 1-(3-fluorophenyl)thio-2-bromoethane.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene
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